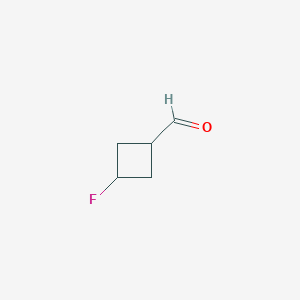

3-Fluorocyclobutane-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGDFLZXBOFJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780295-33-1 | |

| Record name | 3-fluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocyclobutane-1-carbaldehyde is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the strained cyclobutane ring, combined with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The fluorine atom can significantly influence the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not widely published, a summary of its basic identifiers and computationally predicted properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1780295-33-1 | [1][2] |

| Molecular Formula | C₅H₇FO | [1][2] |

| Molecular Weight | 102.11 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Complexity | 76.1 | [1][2] |

Note: Some data is based on computational predictions.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes the expected characteristic signals in various spectroscopic techniques.

Table 2: Spectroscopic Data Highlights for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |

| IR Spectroscopy | C–F stretch | ~1100–1250 cm⁻¹ |

Note: These are typical ranges and may vary based on solvent and experimental conditions.[1]

Synthesis

The most common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The choice of oxidizing agent is critical to ensure a high-yield conversion without over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (3-fluorocyclobutyl)methanol

Materials:

-

(3-fluorocyclobutyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-fluorocyclobutyl)methanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the aldehyde functional group and influenced by the presence of the fluorine atom.

Enhanced Electrophilicity of the Aldehyde

The highly electronegative fluorine atom at the 3-position of the cyclobutane ring exerts a significant electron-withdrawing inductive effect.[1] This effect pulls electron density away from the cyclobutane ring and, consequently, from the carbonyl carbon of the aldehyde group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (electrophilic) compared to its non-fluorinated analog. As a result, this compound is expected to be more reactive towards nucleophiles.[1]

Typical Reactions of the Aldehyde Group

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-fluorocyclobutyl)methanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Further oxidation of the aldehyde group will yield 3-fluorocyclobutane-1-carboxylic acid.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to convert the aldehyde into an alkene.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the central role of this compound in the synthesis of other 3-fluorocyclobutane derivatives.

Caption: Synthetic precursor and primary reactions of this compound.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, light, and incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Development

Fluorinated building blocks like this compound are valuable in drug discovery for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

This compound serves as a key intermediate for the synthesis of more complex molecules, including derivatives that have been investigated for applications in positron emission tomography (PET) imaging, such as analogs of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC).

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its unique combination of a strained, fluorinated ring and a reactive aldehyde group provides a platform for the synthesis of a wide range of complex molecules. While detailed experimental data on its physical properties are limited, its synthesis and reactivity are generally understood. Further research into this and similar fluorinated building blocks is likely to yield new and improved therapeutic agents.

References

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde (CAS: 1780295-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocyclobutane-1-carbaldehyde is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a strained cyclobutane ring, a reactive aldehyde functional group, and the modulating effects of a fluorine atom, make it a valuable synthetic intermediate. The incorporation of fluorine into drug candidates can significantly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making this compound a key building block for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and potential applications.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1780295-33-1 | [1][2] |

| Molecular Formula | C₅H₇FO | [1][2] |

| Molecular Weight | 102.11 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Complexity | 76.1 | [1] |

Note: Some data is sourced from computational predictions.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of this compound. The expected characteristic signals are outlined below.

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (-CHO) | δ ~9.5–10.0 ppm |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |

| IR Spectroscopy | C–F stretch | ~1100–1250 cm⁻¹ |

Note: These are typical ranges for the key spectroscopic signals.[1]

Synthesis and Reactivity

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol. The reactivity of the molecule is largely dictated by the aldehyde group, which is rendered more electrophilic by the electron-withdrawing effect of the fluorine atom.

Synthesis of (3-fluorocyclobutyl)methanol

A detailed experimental protocol for the synthesis of the precursor alcohol is not explicitly available in the reviewed literature. However, general methods for the synthesis of fluorinated cyclobutanes often involve nucleophilic fluorination strategies.

Oxidation to this compound

The conversion of (3-fluorocyclobutyl)methanol to the target aldehyde is a critical step. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: General Oxidation of Primary Alcohols to Aldehydes using Pyridinium Chlorochromate (PCC)

Disclaimer: This is a general procedure and may require optimization for this specific substrate. Appropriate safety precautions must be taken when handling chromium(VI) compounds.

-

Reagents and Equipment:

-

(3-fluorocyclobutyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add a solution of (3-fluorocyclobutyl)methanol in anhydrous dichloromethane dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

-

Caption: Reactivity of the aldehyde for generating diverse derivatives.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. While comprehensive experimental data remains somewhat limited in publicly accessible sources, its structural characteristics and the known reactivity of its functional groups provide a solid foundation for its application in the design and synthesis of novel fluorinated compounds. The successful use of its derivatives in PET imaging underscores the potential of the fluorocyclobutane scaffold in developing new diagnostic and therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide on the Molecular Structure of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluorocyclobutane-1-carbaldehyde is a fluorinated organic compound with a puckered cyclobutane ring, exhibiting cis and trans diastereomers. While extensive experimental data for this specific molecule is limited in public literature, this guide synthesizes available information on analogous compounds and employs computational predictions to provide a comprehensive overview of its molecular structure, spectroscopic properties, and potential applications. A notable analogue, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a PET imaging agent for tumors, and its mechanism of cellular uptake provides a basis for understanding the potential biological interactions of related fluorinated cyclobutanes.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₅H₇FO and a molecular weight of 102.11 g/mol , is a disubstituted cyclobutane. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve ring strain. The fluorine atom and the carbaldehyde group can be either on the same side (cis) or on opposite sides (trans) of the ring's approximate plane.

The stereochemistry of the substituents significantly influences the molecule's physical and chemical properties. The separation of these diastereomers can be challenging but may be achieved through techniques such as column chromatography or fractional distillation.

Conformational Analysis

The puckered nature of the cyclobutane ring in this compound results in different conformational isomers. For monosubstituted cyclobutanes, equatorial and axial positions of the substituent are considered. In this compound, the interplay between the fluorine and carbaldehyde groups will dictate the preferred conformation for both the cis and trans isomers.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations and the energy differences between them. Such calculations can provide valuable insights into the molecule's three-dimensional structure in the absence of experimental crystallographic data.

Spectroscopic Properties

Due to the scarcity of direct experimental spectra for this compound, the following tables summarize computationally predicted spectroscopic data based on DFT calculations and typical values for similar fluorinated organic molecules.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted cis-Isomer (ppm) | Predicted trans-Isomer (ppm) |

| Aldehydic H | 9.7 - 9.8 | 9.7 - 9.8 |

| H1 (CH-CHO) | 3.0 - 3.3 | 2.9 - 3.2 |

| H3 (CH-F) | 5.0 - 5.3 | 4.9 - 5.2 |

| Ring CH₂ | 2.0 - 2.8 | 2.1 - 2.9 |

Note: These are predicted values and may vary based on the computational method and solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted cis-Isomer (ppm) | Predicted trans-Isomer (ppm) |

| C=O | 200 - 205 | 200 - 205 |

| C1 (CH-CHO) | 50 - 55 | 49 - 54 |

| C3 (CH-F) | 85 - 90 (d, ¹JCF ≈ 200-220 Hz) | 84 - 89 (d, ¹JCF ≈ 200-220 Hz) |

| Ring CH₂ | 30 - 40 | 31 - 41 |

Note: The carbon attached to fluorine (C3) will appear as a doublet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)

| Isomer | Predicted Chemical Shift (ppm) |

| cis-Isomer | -190 to -210 |

| trans-Isomer | -195 to -215 |

Note: ¹⁹F NMR is highly sensitive to the stereochemical environment.

Table 4: Predicted Key Infrared (IR) Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O | 1720 - 1740 | Carbonyl Stretch |

| C-H (aldehyde) | 2720 - 2820 | Aldehydic C-H Stretch |

| C-F | 1000 - 1100 | C-F Stretch |

| C-H (ring) | 2850 - 3000 | C-H Stretch |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and would require optimization.

-

Starting Material: (3-fluorocyclobutyl)methanol (as a mixture of cis and trans isomers).

-

Oxidation: A mild oxidizing agent is recommended to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable choices.

-

Using PCC:

-

Dissolve (3-fluorocyclobutyl)methanol in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

-

Purification: The crude product, a mixture of cis and trans-3-Fluorocyclobutane-1-carbaldehyde, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The separation of the diastereomers may be possible with careful chromatography.

Biological Relevance and Signaling Pathway Involvement

Direct involvement of this compound in biological signaling pathways has not been reported. However, the structurally related compound, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a well-studied radiotracer for Positron Emission Tomography (PET) imaging of tumors, particularly brain and prostate cancers.

FACBC is transported into cancer cells primarily by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant cells to meet their high demand for amino acids for proliferation. The uptake of FACBC via LAT1 allows for the visualization of tumors with PET scans.

Logical Workflow of FACBC PET Imaging in Oncology

Signaling Pathway of LAT1-Mediated Amino Acid Transport

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry due to the unique properties conferred by the fluorinated cyclobutane scaffold. While direct experimental characterization is not widely published, this guide provides a comprehensive overview based on computational predictions and analogy to related compounds. The biological relevance of the closely related FACBC highlights the potential for developing other fluorinated cyclobutane derivatives as probes and therapeutic agents targeting amino acid transport pathways in cancer. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound and its isomers.

Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the novel building block, 3-Fluorocyclobutane-1-carbaldehyde. This fluorinated aldehyde is a valuable intermediate in medicinal chemistry and materials science, offering a unique combination of a strained cyclobutane ring, a reactive aldehyde functionality, and the modulating effects of a fluorine substituent. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and application of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇FO |

| Molecular Weight | 102.11 g/mol |

| CAS Number | 1780295-33-1 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for analogous structures. It is important to note that these are predicted ranges, and experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CHO | 9.5 - 10.0 | Triplet or Doublet of Triplets | The aldehydic proton is the most deshielded. | |

| CH-F | 4.8 - 5.4 | Multiplet | Proton on the carbon bearing the fluorine atom. | |

| CH-CHO | 3.0 - 3.5 | Multiplet | Proton on the carbon bearing the aldehyde group. | |

| CH₂ | 2.0 - 2.8 | Multiplet | Methylene protons of the cyclobutane ring. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) | C-F Coupling Constant (¹JCF, Hz) | Notes |

| C=O | 195 - 205 | Singlet | Carbonyl carbon of the aldehyde. | |

| C-F | 80 - 90 | Doublet | 180 - 220 | Carbon directly bonded to fluorine. |

| C-CHO | 45 - 55 | Singlet | Carbon directly bonded to the aldehyde group. | |

| CH₂ | 25 - 35 | Singlet | Methylene carbons of the cyclobutane ring. |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C-F | -180 to -210 | Multiplet | Referenced to CFCl₃. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1720 - 1740 | Strong | Characteristic of an aliphatic aldehyde. |

| C-H Stretch (aldehyde) | 2720 - 2820 | Medium | Two distinct bands are often observed. |

| C-F Stretch | 1000 - 1100 | Strong | |

| C-H Stretch (alkane) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

While specific experimental mass spectra are not widely available, the expected molecular ion peak ([M]⁺) for this compound in an electron ionization (EI) mass spectrum would be at an m/z of 102.11. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO), fluorine, or cleavage of the cyclobutane ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These procedures are based on standard laboratory techniques and may require optimization for specific laboratory conditions.

Synthesis: Oxidation of (3-Fluorocyclobutyl)methanol

This procedure describes a common method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

(3-Fluorocyclobutyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

The purified product is dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR, a spectral width of -250 to 0 ppm is common, with a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The presented data, while based on established principles of organic spectroscopy, should be experimentally verified for definitive characterization. The detailed protocols offer a starting point for researchers to synthesize and analyze this promising fluorinated building block, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 3-Fluorocyclobutane-1-carbaldehyde, a key synthetic intermediate in the development of novel pharmaceuticals and functional materials. The unique combination of a strained cyclobutane ring, an electrophilic aldehyde, and an electron-withdrawing fluorine atom imparts distinct chemical properties that are of significant interest in medicinal chemistry. This document details the compound's physicochemical properties, stability profile, and diverse reactivity, including oxidation, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols for key transformations and spectroscopic data for characterization are also presented.

Physicochemical Properties

This compound is a bifunctional molecule that possesses a unique combination of structural features influencing its chemical behavior.[1] The presence of a fluorine atom at the 3-position of the cyclobutane ring has a significant electronic effect on the reactivity of the aldehyde group.[1]

| Property | Value | Source |

| Molecular Formula | C5H7FO | [1][2] |

| Molecular Weight | 102.11 g/mol | [1][2] |

| CAS Number | 1780295-33-1 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Complexity | 76.1 | [1] |

Note: Some data is sourced from computational predictions.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of this compound.

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm[1] |

| Protons on C1 and C3 | δ ~3.0-5.0 ppm | |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm[1] |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹[1] |

| C–F stretch | ~1100–1250 cm⁻¹[1] |

Stability

Reactivity

The reactivity of this compound is governed by the interplay of three key features: the electrophilic aldehyde group, the strained cyclobutane ring, and the electron-withdrawing fluorine atom.

Influence of the Fluorine Atom

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the cyclobutane ring. This effect is transmitted to the carbonyl carbon of the aldehyde, making it more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated analog.

Cyclobutane Ring Strain

The cyclobutane ring possesses significant angle and torsional strain, which provides a thermodynamic driving force for ring-opening or rearrangement reactions under certain thermal or catalytic conditions.

Key Reactions

This compound undergoes a variety of chemical transformations, making it a versatile building block in organic synthesis.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-fluorocyclobutane-1-carboxylic acid. This transformation is a crucial step in the synthesis of many biologically active molecules.

Reduction of the aldehyde group yields the primary alcohol, (3-fluorocyclobutyl)methanol. This is typically achieved using hydride-based reducing agents.[1]

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents) and ylides (Wittig reaction), allowing for the formation of new carbon-carbon bonds.

Under forcing conditions with strong nucleophiles, such as organolithium or Grignard reagents, the fluorine atom on the cyclobutane ring can undergo nucleophilic substitution.[1]

Experimental Protocols

Detailed experimental protocols for key transformations involving this compound and its precursors are provided below.

Synthesis of this compound via Oxidation of (3-Fluorocyclobutyl)methanol

The most common route to this compound is the oxidation of its corresponding primary alcohol.[1]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

To a solution of (3-fluorocyclobutyl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Reduction of this compound to (3-Fluorocyclobutyl)methanol

Protocol: Sodium Borohydride Reduction

-

Dissolve this compound (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-fluorocyclobutyl)methanol.

Wittig Reaction of this compound

Protocol: General Procedure for Alkene Synthesis

-

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Grignard Reaction with this compound

Protocol: General Procedure for Secondary Alcohol Synthesis

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF (0.1 M) at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq in diethyl ether) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting secondary alcohol by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key synthetic pathways and logical relationships for this compound.

References

An In-depth Technical Guide on the Electronic Effects of Fluorine in 3-Fluorocyclobutane-1-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for 3-fluorocyclobutane-1-carbaldehyde is not extensively available in the public literature. The following guide is a comprehensive overview based on established principles of fluorine chemistry and data from analogous structures. The quantitative data and experimental protocols are presented as representative examples to illustrate the expected electronic effects and the methodologies used to study them.

Introduction: The Role of Fluorine in Medicinal Chemistry

Fluorine has become a cornerstone in modern drug design. Its unique electronic properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, pKa, and conformation, all of which are critical parameters in drug development. In the context of a strained ring system like cyclobutane, the electronic effects of a fluorine substituent can be particularly pronounced and lead to unique conformational and reactivity profiles. This guide explores the anticipated electronic effects of a fluorine atom at the 3-position of cyclobutane-1-carbaldehyde.

Core Electronic Effects of Fluorine

The electronic influence of fluorine is primarily governed by two opposing effects: the inductive effect (-I) and the hyperconjugative effect (+H).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect can propagate through sigma bonds, influencing the electron density of the entire molecule. In this compound, this electron withdrawal is expected to impact the reactivity of the aldehyde group and the acidity of protons on the cyclobutane ring.

-

Hyperconjugation (or Gauche Effect): The C-F bond can act as an electron acceptor in hyperconjugative interactions with adjacent C-H or C-C bonds. This can influence the conformation of the molecule, favoring specific rotamers or puckering of the cyclobutane ring.

Anticipated Effects in this compound

The presence of a fluorine atom at the 3-position of cyclobutane-1-carbaldehyde is expected to have several key consequences:

-

Increased Electrophilicity of the Aldehyde Carbonyl: The strong -I effect of fluorine will withdraw electron density from the cyclobutane ring, which in turn will make the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more susceptible to nucleophilic attack.

-

Altered Acidity of Ring Protons: The protons on the cyclobutane ring, particularly those closer to the fluorine atom, are expected to be more acidic due to the inductive electron withdrawal.

-

Conformational Preferences: The puckering of the cyclobutane ring is likely to be influenced by the fluorine substituent, favoring a conformation that minimizes steric and electronic repulsions.

Quantitative Data (Representative)

The following table summarizes hypothetical, yet realistic, quantitative data that could be expected for this compound compared to its non-fluorinated analog.

| Property | Cyclobutane-1-carbaldehyde (Unsubstituted) | This compound (Hypothetical) | Rationale for Change |

| pKa of α-proton (to CHO) | ~20 | ~18-19 | The -I effect of fluorine acidifies the ring protons. |

| ¹³C NMR Shift of Carbonyl C (ppm) | ~200 | ~202-204 | Deshielding due to electron withdrawal by fluorine. |

| ¹⁹F NMR Shift (ppm, relative to CFCl₃) | N/A | ~ -180 to -220 | Characteristic range for aliphatic fluorides. |

| Dipole Moment (Debye) | ~2.5 D | ~3.0 - 3.5 D | The highly polar C-F bond increases the overall molecular dipole moment. |

| IR Stretching Freq. of C=O (cm⁻¹) | ~1730 | ~1740-1750 | The -I effect strengthens the C=O bond, increasing its stretching frequency. |

Experimental Protocols (Exemplary)

Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from commercially available materials.

Step 1: Oxidation of Cyclobutanemethanol A solution of cyclobutanemethanol (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in DCM. The reaction is stirred at room temperature for 2 hours. The mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield cyclobutane-1-carbaldehyde.

Step 2: Formation of the Enamine Cyclobutane-1-carbaldehyde (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After the reaction is complete (monitored by TLC), the solvent is removed in vacuo.

Step 3: Fluorination of the Enamine The crude enamine is dissolved in acetonitrile, and N-fluorobenzenesulfonimide (NFSI) (1.1 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.

Step 4: Hydrolysis to the Aldehyde The crude fluorinated enamine is dissolved in a mixture of THF and 1 M HCl. The solution is stirred at room temperature for 4 hours. The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

-

¹H NMR: The aldehyde proton is expected to appear as a doublet in the region of δ 9.5-10.0 ppm. The protons on the cyclobutane ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbonyl carbon is expected at δ 200-205 ppm. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 200-250 Hz.

-

¹⁹F NMR: A single resonance is expected in the range of -180 to -220 ppm, likely a multiplet due to coupling with adjacent protons.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A strong absorption band corresponding to the C=O stretch of the aldehyde is anticipated around 1740-1750 cm⁻¹. A strong C-F stretching band is also expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₅H₇FO). The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Visualizing Electronic Effects and Workflows

Inductive Effect Pathway

Caption: Inductive electron withdrawal by fluorine.

Synthetic Workflow

Caption: Exemplary synthetic route.

Conclusion and Future Outlook

The introduction of a fluorine atom at the 3-position of cyclobutane-1-carbaldehyde is predicted to significantly modulate its electronic properties, primarily through a strong inductive effect. This leads to an activated aldehyde group, which could be a valuable synthon for the introduction of fluorinated cyclobutane moieties into larger molecules. For drug development professionals, this scaffold offers the potential to enhance metabolic stability and alter receptor binding affinities. While specific experimental data on this molecule is limited, the principles outlined in this guide provide a robust framework for its synthesis and for predicting its behavior in chemical and biological systems. Further research is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.

An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-Fluorocyclobutane-1-carbaldehyde, a valuable fluorinated building block in medicinal chemistry and drug discovery. The document details the prevailing synthetic methodologies, including the preparation of key precursors and the final oxidation step. It presents available physicochemical and spectroscopic data in a structured format and includes generalized experimental protocols for the key transformations. Additionally, this guide explores the significance of the fluorine substituent and the cyclobutane motif in the context of modern drug design.

Introduction

This compound is a bifunctional organic compound that has garnered interest in the pharmaceutical and agrochemical industries. Its unique structure, combining a strained cyclobutane ring, a reactive aldehyde functional group, and a strategically placed fluorine atom, makes it a desirable intermediate for the synthesis of novel bioactive molecules. The fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this one highly sought after in drug development programs.

This guide will systematically cover the synthesis of this compound, presenting the data in a clear and accessible format for researchers and professionals in the field.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1780295-33-1[1][2][3] |

| Molecular Formula | C₅H₇FO[1][2][3] |

| Molecular Weight | 102.11 g/mol [1][2] |

| Appearance | Likely a liquid or low-melting solid |

| Topological Polar Surface Area | 17.1 Ų[1][2] |

| Hydrogen Bond Acceptor Count | 2[1][2] |

| Complexity | 76.1[1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (-CHO) | δ ~9.5–10.0 ppm |

| Protons on fluorine- and aldehyde-bearing carbons | δ ~3.0-5.0 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ > 190 ppm |

| Carbon bearing fluorine (C-F) | δ ~70-90 ppm (doublet due to ¹JCF coupling) | |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |

| C–F stretch | ~1100–1250 cm⁻¹ |

Note: The exact positions of spectroscopic signals can vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The most prevalent synthetic route to this compound involves a multi-step process commencing from a commercially available cyclobutane derivative. The general synthetic pathway is outlined below.

Diagram 1: General Synthetic Pathway

Caption: General synthetic pathway to this compound.

Step 1: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

The initial step involves the synthesis of 3-Fluorocyclobutanecarboxylic acid, a key intermediate. This transformation is typically achieved from 3-oxocyclobutanecarboxylic acid through a fluorination reaction.

Experimental Protocol (Generalized):

Step 2: Reduction of 3-Fluorocyclobutanecarboxylic Acid to (3-Fluorocyclobutyl)methanol

The carboxylic acid is then reduced to the corresponding primary alcohol, (3-Fluorocyclobutyl)methanol.

Experimental Protocol (Generalized):

A specific, detailed experimental protocol for the reduction of 3-fluorocyclobutanecarboxylic acid with reported yields is not widely published. A standard procedure would involve the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate ethereal solvent like tetrahydrofuran (THF).

-

To a solution of 3-fluorocyclobutanecarboxylic acid in anhydrous THF under an inert atmosphere, a solution of the reducing agent (e.g., BH₃·THF complex) is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction mixture is then stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow addition of water or a dilute acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield (3-fluorocyclobutyl)methanol.

Step 3: Oxidation of (3-Fluorocyclobutyl)methanol to this compound

The final step is the oxidation of the primary alcohol to the target aldehyde. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid. Two common methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Experimental Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Generalized)

-

To a solution of (3-fluorocyclobutyl)methanol in a chlorinated solvent such as dichloromethane (DCM), Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion at room temperature.[4][5]

-

The reaction mixture is stirred at room temperature for 1-4 hours, with the progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Experimental Protocol 2: Swern Oxidation (Generalized)

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[6]

-

Dimethyl sulfoxide (DMSO) is added dropwise, and the mixture is stirred for a short period.[6]

-

A solution of (3-fluorocyclobutyl)methanol in DCM is then added slowly, maintaining the low temperature.[6]

-

After stirring for a specified time, a hindered base such as triethylamine is added, and the reaction mixture is allowed to warm to room temperature.[6]

-

Water is added to quench the reaction, and the product is extracted with DCM.

-

The combined organic layers are washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aldehyde.

Diagram 2: Oxidation Workflow

Caption: Workflow for the oxidation of (3-Fluorocyclobutyl)methanol.

Discovery and Significance

While a definitive first report of the synthesis of this compound is not readily apparent in the literature, the development of fluorinated cyclobutane derivatives is rooted in the broader history of organofluorine chemistry and the increasing recognition of the utility of small, strained ring systems in drug design. The synthesis of related compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), for applications in medical imaging highlights the importance of this class of molecules.[7] The introduction of fluorine into organic molecules can profoundly alter their biological properties, and the cyclobutane scaffold provides a rigid, three-dimensional framework that can be used to explore chemical space in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. The synthetic route, primarily involving the oxidation of (3-fluorocyclobutyl)methanol, is accessible through established organic chemistry methodologies. While specific, detailed experimental protocols with quantitative yields for each synthetic step are not uniformly available in the public domain, this guide provides a comprehensive overview of the general procedures and the key chemical principles involved. Further research into optimizing the synthesis and exploring the applications of this and related fluorinated cyclobutanes is warranted and is an active area of investigation in the chemical sciences.

References

- 1. This compound | 1780295-33-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1pchem.com [1pchem.com]

- 4. 1260654-20-3|(3-Fluorocyclobutyl)methanol| Ambeed [ambeed.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-FLUOROCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutane-1-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, namely cis and trans diastereomers, each of which exists as a pair of enantiomers. The specific spatial arrangement of the fluorine and aldehyde groups profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and detailed spectroscopic characterization, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The strategic incorporation of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclobutane scaffold, a strained four-membered ring, imparts a rigid, three-dimensional geometry to molecules. The combination of these features in this compound makes it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.

Understanding the distinct properties of each stereoisomer is critical for developing stereochemically pure compounds with optimized efficacy and safety profiles. This document outlines the key aspects of the stereochemistry of this compound, providing researchers with the necessary information for its synthesis, separation, and characterization.

Stereoisomers of this compound

The presence of two stereocenters at the C1 and C3 positions of the cyclobutane ring results in the existence of two diastereomeric pairs of enantiomers: cis and trans.

-

cis-3-Fluorocyclobutane-1-carbaldehyde : The fluorine atom and the carbaldehyde group are on the same side of the cyclobutane ring. This diastereomer exists as a pair of enantiomers, (1R,3R) and (1S,3S).

-

trans-3-Fluorocyclobutane-1-carbaldehyde : The fluorine atom and the carbaldehyde group are on opposite sides of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers, (1R,3S) and (1S,3R).

The relationship between these stereoisomers can be visualized as follows:

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically proceeds through a multi-step sequence, often starting from a cyclobutane precursor. A common strategy involves the synthesis of (3-fluorocyclobutyl)methanol, which is then oxidized to the desired aldehyde. The stereochemical outcome of the synthesis can be controlled to some extent to favor either the cis or trans isomer.

General Synthetic Workflow

A plausible synthetic pathway is outlined below. The stereoselectivity of the reduction and fluorination steps is crucial in determining the final diastereomeric ratio.

Experimental Protocols

Protocol 1: Synthesis of (3-Fluorocyclobutyl)methanol (Diastereomeric Mixture)

This procedure is adapted from methodologies for the synthesis of related fluorinated cyclobutanes.

-

Reduction of 3-Oxocyclobutanecarboxylic Acid: To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., THF), a reducing agent (e.g., LiAlH₄) is added portion-wise at 0 °C. The reaction is stirred until completion, followed by a standard aqueous workup to yield 3-hydroxycyclobutanecarboxylic acid.

-

Esterification: The resulting acid is esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to produce the corresponding methyl ester.

-

Fluorination: The hydroxy ester is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature. The reaction is carefully quenched and purified to give a mixture of cis- and trans-methyl 3-fluorocyclobutane-1-carboxylate.

-

Reduction to the Alcohol: The mixture of fluoro esters is then reduced to the corresponding primary alcohols, cis- and trans-(3-fluorocyclobutyl)methanol, using a reducing agent like LiAlH₄.

Protocol 2: Oxidation to this compound

-

To a solution of the diastereomerically pure (or mixed) (3-fluorocyclobutyl)methanol in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail is added.

-

The reaction is monitored by TLC until the starting alcohol is consumed.

-

The reaction mixture is worked up and purified by column chromatography to yield the corresponding this compound.

Protocol 3: Separation of Diastereomers

The cis and trans diastereomers of (3-fluorocyclobutyl)methanol or this compound can often be separated using standard column chromatography on silica gel, exploiting their different polarities. A gradient elution system, for example with hexane and ethyl acetate, is typically employed.

Protocol 4: Chiral Resolution of Enantiomers

The separation of the enantiomers of the cis and trans diastereomers generally requires chiral chromatography.

-

A racemic mixture of the desired diastereomer is dissolved in the mobile phase.

-

The solution is injected onto a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel®).

-

An appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is used for elution. The optimal conditions (column, mobile phase composition, flow rate, and temperature) must be determined empirically.

Spectroscopic Characterization

NMR spectroscopy is the most powerful technique for the characterization and differentiation of the stereoisomers of this compound.[1] The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants between the protons on the cyclobutane ring, as well as the through-space Nuclear Overhauser Effect (NOE) correlations.

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm)

| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | General Range from Literature |

| CHO | ~9.7 | ~9.8 | 9.5 - 10.0[1] |

| H1 | ~3.2 | ~3.0 | 3.0 - 5.0[1] |

| H3 | ~4.8 | ~5.0 | 3.0 - 5.0[1] |

| H2, H4 | 2.2 - 2.8 | 2.1 - 2.7 | Further upfield[1] |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm)

| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) | General Range from Literature |

| C=O | ~202 | ~203 | > 190[1] |

| C1 | ~55 | ~54 | - |

| C3 | ~75 (d, ¹JCF) | ~76 (d, ¹JCF) | 70 - 90 (doublet)[1] |

| C2, C4 | ~30 | ~29 | - |

Table 3: Predicted ¹⁹F NMR Chemical Shift Range (ppm)

| Fluorine | cis-Isomer (Predicted) | trans-Isomer (Predicted) | General Range from Literature |

| C3-F | ~ -190 | ~ -195 | -150 to -220[1] |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The key differentiating features will be the coupling constants.

The Role of Coupling Constants in Stereochemical Assignment

The puckered nature of the cyclobutane ring leads to different dihedral angles between adjacent protons in the cis and trans isomers. These differences are reflected in the magnitude of the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants.

-

In the trans isomer, the H1 and H3 protons can be in a pseudo-axial or pseudo-equatorial orientation relative to each other, leading to characteristic coupling constants with the adjacent methylene protons.

-

In the cis isomer, H1 and H3 are on the same face of the ring, resulting in a different set of dihedral angles and, consequently, different coupling constants.

Generally, trans couplings across the ring are larger than cis couplings. Detailed analysis of these coupling patterns, often aided by 2D NMR techniques like COSY and NOESY, allows for unambiguous assignment of the diastereomers.

Conclusion

The stereoisomers of this compound represent a valuable class of building blocks for the development of new chemical entities. A thorough understanding of their synthesis, separation, and stereochemical characterization is paramount for their effective utilization. This guide provides a foundational framework for researchers working with these compounds, emphasizing the critical role of NMR spectroscopy in elucidating their three-dimensional structures. Further research into the diastereoselective and enantioselective synthesis of these molecules will undoubtedly pave the way for their broader application in drug discovery and materials science.

References

Methodological & Application

Enantioselective Synthesis of 3-Fluorocyclobutane-1-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Fluorocyclobutane-1-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a direct, single-step enantioselective method in the current literature, a robust multi-step synthetic route is proposed. This route begins with the synthesis of the prochiral precursor, 3-fluorocyclobutanone, followed by an asymmetric cyanohydrin formation to introduce chirality, and concludes with the reduction of the resulting cyanohydrin to the target carbaldehyde. The protocols provided are based on established methodologies for analogous transformations and are adapted for this specific synthesis. Quantitative data from related reactions are summarized to provide expected yields and enantioselectivities.

Introduction

Chiral fluorinated cyclobutane derivatives are of significant interest in the pharmaceutical industry due to their unique conformational constraints and the ability of fluorine to modulate physicochemical properties such as metabolic stability and binding affinity. This compound, in its enantiomerically pure form, serves as a key intermediate for the synthesis of more complex bioactive molecules. This document outlines a reliable synthetic strategy and provides detailed experimental procedures to facilitate its preparation in a laboratory setting.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The key strategic steps are the formation of a prochiral ketone, the introduction of chirality via asymmetric hydrocyanation, and the final conversion to the aldehyde.

Caption: Proposed synthetic workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluorocyclobutanone from 3-Hydroxycyclobutanone

This procedure describes the fluorination of a cyclobutanol derivative to the corresponding fluorocyclobutanone.

Materials:

-

3-Hydroxycyclobutanone

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-fluorocyclobutanone.

Table 1: Representative Data for Fluorination of Cyclobutanols

| Starting Material | Fluorinating Agent | Solvent | Yield (%) | Reference |

| 3-Hydroxycyclobutanone | DAST | DCM | 75-85 | Analogous Reactions |

| 1-Methyl-3-hydroxycyclobutanol | Deoxo-Fluor® | DCM | 80 | Analogous Reactions |

Step 2: Asymmetric Cyanohydrin Formation from 3-Fluorocyclobutanone

This protocol details the enantioselective addition of a cyanide source to 3-fluorocyclobutanone using a chiral catalyst to yield an optically active cyanohydrin.

Materials:

-

3-Fluorocyclobutanone

-

Trimethylsilyl cyanide (TMSCN)

-

Chiral catalyst (e.g., a chiral titanium or aluminum complex)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Syringes

-

Magnetic stirrer

-

Low-temperature bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (e.g., a complex derived from a chiral ligand and a metal alkoxide, 0.05-0.1 eq) and anhydrous toluene.

-

Cool the mixture to the desired temperature (e.g., -40 °C).

-

Add 3-fluorocyclobutanone (1.0 eq) to the catalyst solution.

-

Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) via syringe over 30 minutes.

-

Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding 2M HCl solution at 0 °C.

-

Stir the mixture for 1 hour to ensure complete desilylation.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude cyanohydrin by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Table 2: Representative Data for Asymmetric Cyanohydrin Synthesis

| Ketone Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Cyclohexanone | Ti(OiPr)₄ / Chiral Ligand | Toluene | 90-95 | >95 | Analogous Reactions |

| 4-tert-Butylcyclohexanone | Yb(OTf)₃ / Chiral Ligand | CH₂Cl₂ | 85-92 | 98 | Analogous Reactions |

Step 3: Reduction of Chiral Cyanohydrin to this compound

This protocol describes the selective reduction of the nitrile group of the cyanohydrin to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Chiral 3-fluoro-1-cyanocyclobutanol

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath

-

Syringes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral 3-fluoro-1-cyanocyclobutanol (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add DIBAL-H (1.2 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.

-

Stir the resulting mixture vigorously until two clear layers are formed.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and carefully concentrate the solvent at low temperature and reduced pressure to avoid volatilization of the aldehyde.

-

Purify the crude aldehyde by flash column chromatography (if necessary) to yield the final product.

Table 3: Representative Data for the Reduction of Nitriles to Aldehydes

| Nitrile Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

| Various aromatic and aliphatic nitriles | DIBAL-H | THF/Toluene | 70-90 | [1][2] |

| Benzonitrile | Raney Nickel / Formic Acid | Formic Acid/Water | 85-95 | [3][4] |

Safety Precautions

-

DAST and Deoxo-Fluor®: These reagents are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Trimethylsilyl cyanide (TMSCN): This reagent is highly toxic and releases hydrogen cyanide gas upon contact with moisture or acids. All manipulations should be performed in a fume hood.

-

Diisobutylaluminium hydride (DIBAL-H): This reagent is pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper Schlenk techniques.

-

Raney Nickel: This catalyst is pyrophoric when dry and should be handled as a slurry in water or ethanol.

Conclusion

The proposed three-step synthetic route provides a viable and robust pathway for the enantioselective synthesis of this compound. While a direct enantioselective synthesis remains an area for future research, the protocols outlined in this document, based on well-established and analogous chemical transformations, offer a practical approach for obtaining this valuable chiral building block for applications in drug discovery and development. Researchers should optimize the reaction conditions for each step to achieve the desired yield and enantioselectivity for their specific application.

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Wittig Reaction with 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wittig reaction involving 3-Fluorocyclobutane-1-carbaldehyde. This versatile olefination reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1][2][3][4] The introduction of a fluorinated cyclobutane moiety is of significant interest in medicinal chemistry, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction to the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2][3][4][5] The reaction is highly versatile and compatible with a wide range of functional groups.[1][5] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1]

Key Features of the Wittig Reaction:

-

Regiospecificity: The double bond is formed specifically at the location of the carbonyl group.

-

Mild Reaction Conditions: The reaction can often be carried out at room temperature.

-

Functional Group Tolerance: It is compatible with many other functional groups present in the reactants.[1][5]

Wittig Reaction with this compound: An Overview

The Wittig reaction with this compound allows for the introduction of a vinyl group or a substituted vinyl group onto the cyclobutane ring, leading to the synthesis of various fluorinated cyclobutane-containing alkenes. These products can serve as key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom and the strained cyclobutane ring may influence the reactivity of the aldehyde and the stereochemical course of the reaction.

Data Presentation

The following tables summarize typical quantitative data for Wittig reactions with various aldehydes, which can be used as a reference for optimizing the reaction with this compound.

Table 1: Reaction Conditions and Yields for Wittig Reactions with Various Aldehydes

| Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | 20 | 0.67-3 | 99 | [6] |

| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Room Temp. | 2 | Not specified | [4] |